molecular formula C21H26FN3O3S B2395214 N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3,5-dimethylbenzamide CAS No. 897613-47-7

N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3,5-dimethylbenzamide

Cat. No.: B2395214
CAS No.: 897613-47-7
M. Wt: 419.52
InChI Key: NJQZJQMDBHNJIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3,5-dimethylbenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a fluorophenyl group, a sulfonylethyl chain, and a dimethylbenzamide moiety. Its intricate structure makes it a subject of interest in medicinal chemistry and pharmacology.

Scientific Research Applications

N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3,5-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

Future research could focus on further exploring the structure-activity relationship of this compound and its analogues, particularly in relation to their inhibitory effects on ENTs . Additionally, more detailed studies could be conducted to determine the physical and chemical properties of this compound, as well as its safety and potential hazards.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3,5-dimethylbenzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first substituted with a 2-fluorophenyl group through a nucleophilic aromatic substitution reaction. This intermediate is then reacted with a sulfonyl chloride to introduce the sulfonylethyl chain. Finally, the resulting compound is coupled with 3,5-dimethylbenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3,5-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl-piperazine structure is particularly notable for its potential to interact with a wide range of biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3,5-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O3S/c1-16-13-17(2)15-18(14-16)21(26)23-7-12-29(27,28)25-10-8-24(9-11-25)20-6-4-3-5-19(20)22/h3-6,13-15H,7-12H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQZJQMDBHNJIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.